(2S,3S)-E1R

Descripción

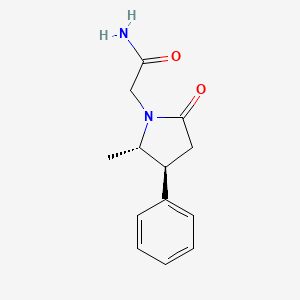

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2S,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4R,5S)-E1R: A Positive Allosteric Modulator of the Sigma-1 Receptor

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Executive Summary

(4R,5S)-E1R, a specific stereoisomer of methylphenylpiracetam, has been identified as a novel positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R). Unlike orthosteric ligands that directly bind to the receptor's primary binding site, (4R,5S)-E1R influences the receptor's function by binding to a distinct allosteric site. This modulation enhances the effects of endogenous and synthetic σ1R agonists. This technical guide provides a comprehensive overview of the available data on the interaction between (4R,5S)-E1R and the sigma-1 receptor, including its modulatory effects, the experimental protocols used for its characterization, and the relevant signaling pathways.

Introduction

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[1][2] Its modulation has been a target for therapeutic intervention in a variety of central nervous system disorders. (4R,5S)-E1R represents a significant development in σ1R pharmacology, acting not as a direct agonist or antagonist, but as a positive allosteric modulator. This guide will delve into the specifics of this interaction.

Quantitative Data on the Modulatory Effects of (4R,5S)-E1R

Direct binding affinity values such as Ki or IC50 are not typically reported for positive allosteric modulators like (4R,5S)-E1R, as they do not compete directly with orthosteric radioligands in standard binding assays. Instead, their effect is quantified by measuring the potentiation of an orthosteric agonist's action. The available literature indicates that (4R,5S)-E1R enhances the binding of the unselective sigma receptor radioligand [3H]DTG and potentiates the functional effects of the selective σ1R agonist PRE-084.[2]

Table 1: Modulatory Effects of (4R,5S)-E1R on Sigma-1 Receptor Activity

| Experimental Model | Agonist | Measured Effect | (4R,5S)-E1R Concentration | Result | Reference |

| [3H]DTG Binding Assay | - | Enhancement of radioligand binding | Not specified | Enhanced binding of [3H]DTG | [2] |

| Electrically stimulated rat vasa deferentia | PRE-084 | Potentiation of agonist-induced contractions | Not specified | Enhanced PRE-084's stimulating effect | [2] |

| Bradykinin-induced intracellular Ca2+ increase | PRE-084 | Enhancement of agonist-induced Ca2+ increase | Not specified | Enhanced the effect of PRE-084 |

Experimental Protocols

A detailed understanding of the methodologies used to characterize (4R,5S)-E1R's allosteric modulatory effects is crucial for the interpretation of the data.

Radioligand Binding Assay for Allosteric Modulation

This assay is designed to determine if a compound can enhance the binding of a radiolabeled ligand to the sigma-1 receptor.

-

Membrane Preparation: Guinea pig brain membranes or cells expressing the sigma-1 receptor are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Components: The assay mixture includes the membrane preparation, the radioligand (e.g., [3H]DTG), and varying concentrations of the test compound ((4R,5S)-E1R).

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: An increase in the specific binding of the radioligand in the presence of the test compound indicates positive allosteric modulation.

Functional Assay: Agonist-Induced Intracellular Calcium Mobilization

This assay assesses the ability of (4R,5S)-E1R to potentiate the functional response to a sigma-1 receptor agonist.

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing the sigma-1 receptor is cultured.

-

Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with (4R,5S)-E1R or vehicle, followed by the addition of a σ1R agonist (e.g., PRE-084) to stimulate a response. Bradykinin can be used to induce an initial calcium release, which is then modulated by the σ1R agonist.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

-

Data Analysis: The potentiation of the agonist-induced calcium signal in the presence of (4R,5S)-E1R is quantified.

Visualizations

Sigma-1 Receptor Signaling Pathway

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Assessing Positive Allosteric Modulation

Caption: Experimental Workflow for PAM Characterization.

Relationship of (4R,5S)-E1R with the Sigma-1 Receptor

Caption: Allosteric Modulation of σ1R by (4R,5S)-E1R.

References

E1R: A Novel Piracetam Derivative as a Positive Allosteric Modulator of the Sigma-1 Receptor

An In-depth Technical Guide on the Discovery, History, and Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction

E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally available, small molecule that has emerged from the chemical scaffold of piracetam, a well-known nootropic agent.[1] Unlike its parent compound, E1R exhibits a unique pharmacological profile, acting as a positive allosteric modulator of the sigma-1 receptor (σ1R), a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] This distinct mechanism of action has positioned E1R as a promising candidate for the therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive deficits and neuronal stress. This technical guide provides a comprehensive overview of the discovery, history, and preclinical evaluation of E1R, with a focus on its mechanism of action, and detailed experimental protocols.

Discovery and History

The development of E1R is rooted in the long-standing interest in the therapeutic potential of racetam compounds for cognitive enhancement.[3][4] Piracetam, the first recognized nootropic agent, was synthesized in the 1960s and, despite its clinical use, its precise mechanism of action has remained a subject of investigation. The quest for more potent and specific nootropic agents led to the synthesis and screening of numerous piracetam derivatives.

E1R was identified as a specific enantiomer of a 4,5-disubstituted piracetam derivative. Initial screening of its nootropic activity prompted further investigation into its molecular targets. A broad radioligand binding screen revealed its interaction with sigma receptors, leading to its characterization as a positive allosteric modulator of the sigma-1 receptor. This discovery marked a significant advancement, as it provided a clear molecular target for a piracetam-like compound and opened new avenues for the development of targeted therapies for cognitive disorders.

Pharmacological Profile: A Positive Allosteric Modulator of the Sigma-1 Receptor

E1R's primary mechanism of action is the positive allosteric modulation of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein that plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal plasticity. It is known to interact with a variety of client proteins, including ion channels and G-protein coupled receptors.

As a positive allosteric modulator, E1R does not directly activate the sigma-1 receptor but enhances the binding and/or efficacy of endogenous or exogenous sigma-1 receptor agonists. This modulatory role allows for a more nuanced regulation of sigma-1 receptor activity, potentially offering a better safety and tolerability profile compared to direct agonists.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies of E1R.

| In Vitro Assay | Parameter | Result | Reference |

| --INVALID-LINK---Pentazocine Binding | E1R concentration for significant enhancement of PRE-084 binding | 1 µM | |

| Bradykinin-induced [Ca2+]i increase | E1R concentration for potentiation of PRE-084 effect | 1 µM | |

| Electrically stimulated rat vas deferens | E1R concentration for potentiation of PRE-084 effect | 1 µM |

| In Vivo Behavioral Assay | Model | E1R Dose Range | Effect | Reference |

| Passive Avoidance Test | Scopolamine-induced amnesia in mice | 1 - 10 mg/kg (i.p.) | Dose-dependent reversal of amnesia | |

| Y-Maze Test | Scopolamine-induced amnesia in mice | 10 mg/kg (i.p.) | Significant improvement in spontaneous alternation |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of E1R.

Sigma-1 Receptor Binding Assay: 3H-Pentazocine Binding

This assay is used to determine the binding affinity of a test compound to the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---Pentazocine

-

Sigma-1 Receptor Agonist: PRE-084

-

Test Compound: E1R

-

Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Protocol:

-

Prepare guinea pig brain membrane homogenates.

-

In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound (E1R) or the reference agonist (PRE-084).

-

To determine the effect of E1R on agonist binding, a fixed concentration of E1R (e.g., 1 µM) is added to wells containing varying concentrations of PRE-084.

-

Incubate the plate at 37°C for 90-120 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).

-

Calculate the specific binding and analyze the data to determine the Ki values and the effect of E1R on agonist affinity.

Bradykinin-Induced Intracellular Ca2+ Concentration ([Ca2+]i) Assay

This functional assay assesses the ability of a compound to modulate sigma-1 receptor-mediated calcium signaling.

Materials:

-

Cell Line: Human neuroblastoma cells or other suitable cell line expressing sigma-1 receptors.

-

Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM

-

Bradykinin (BK)

-

Sigma-1 Receptor Agonist: PRE-084

-

Test Compound: E1R

-

Physiological Salt Solution

-

Fluorescence Plate Reader or Microscope

Protocol:

-

Culture the cells in 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells with a physiological salt solution.

-

Pre-incubate the cells with E1R (e.g., 1 µM) and/or PRE-084 at various concentrations.

-

Stimulate the cells with bradykinin (BK) to induce an increase in intracellular calcium.

-

Measure the fluorescence intensity before and after the addition of BK using a fluorescence plate reader or microscope.

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Analyze the data to determine the effect of E1R on the PRE-084-mediated potentiation of the BK-induced calcium response.

Electrically Stimulated Rat Vas Deferens Assay

This ex vivo assay is used to evaluate the functional activity of compounds on sigma-1 receptors in a native tissue preparation.

Materials:

-

Tissue: Rat vas deferens

-

Organ Bath

-

Physiological Salt Solution (e.g., Krebs-Henseleit solution)

-

Electrodes for electrical field stimulation

-

Isotonic Transducer and Data Acquisition System

-

Sigma-1 Receptor Agonist: PRE-084

-

Test Compound: E1R

Protocol:

-

Isolate the vas deferens from a rat and mount it in an organ bath containing physiological salt solution, maintained at 32-37°C and gassed with 95% O2 / 5% CO2.

-

Apply electrical field stimulation to induce twitch contractions of the vas deferens.

-

Record the contractile responses using an isotonic transducer.

-

After obtaining a stable baseline response, add PRE-084 to the organ bath to inhibit the twitch contractions.

-

In the presence of PRE-084, add E1R (e.g., 1 µM) to assess its ability to potentiate the inhibitory effect of the sigma-1 agonist.

-

Analyze the data to quantify the potentiation of the PRE-084 effect by E1R.

Passive Avoidance Test

This behavioral test assesses long-term memory in rodents.

Materials:

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Animals: Mice

-

Amnesia-inducing agent: Scopolamine

-

Test Compound: E1R

Protocol:

-

Acquisition Trial:

-

Place a mouse in the light compartment of the apparatus.

-

After a brief habituation period, open the guillotine door.

-

When the mouse enters the dark compartment, close the door and deliver a mild foot shock.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Administer scopolamine (to induce amnesia) and E1R (at various doses) intraperitoneally before the acquisition trial.

-

-

Retention Trial:

-

24 hours after the acquisition trial, place the mouse back into the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment (up to a cut-off time, e.g., 300 seconds).

-

A longer latency in the retention trial compared to the acquisition trial indicates memory retention.

-

-

Data Analysis:

-

Compare the step-through latencies between the different treatment groups to assess the effect of E1R on scopolamine-induced memory impairment.

-

Y-Maze Test

This behavioral test evaluates spatial working memory in rodents.

Materials:

-

Apparatus: A Y-shaped maze with three identical arms.

-

Animals: Mice

-

Amnesia-inducing agent: Scopolamine

-

Test Compound: E1R

Protocol:

-

Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition.

-

Drug Administration:

-

Administer scopolamine and E1R intraperitoneally before placing the mouse in the maze.

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

A higher percentage of alternation indicates better spatial working memory.

-

Compare the alternation percentages between the different treatment groups.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of the sigma-1 receptor and a logical workflow for the discovery and preclinical evaluation of a nootropic compound like E1R.

Sigma-1 Receptor Signaling Pathway

Sigma-1 Receptor Signaling Pathway modulated by E1R.

E1R Discovery and Preclinical Evaluation Workflow

Logical workflow for the discovery and preclinical evaluation of E1R.

Conclusion

E1R represents a significant advancement in the field of nootropic drug discovery. Its well-defined mechanism of action as a positive allosteric modulator of the sigma-1 receptor distinguishes it from its parent compound, piracetam, and offers a promising and targeted approach for the treatment of cognitive deficits associated with various neurological disorders. The preclinical data strongly support its pro-cognitive and neuroprotective potential. Further investigation into its clinical efficacy and safety is warranted to fully realize its therapeutic promise. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of E1R and other sigma-1 receptor modulators.

References

- 1. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral methods for the study of the Ras-ERK pathway in memory formation and consolidation: passive avoidance and novel object recognition tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

(4R,5S)-E1R mechanism of action in CNS disorders

An In-depth Technical Guide on the Mechanism of Action of (4R,5S)-E1R in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4R,5S)-E1R, chemically identified as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the sigma-1 receptor (Sig1R).[1] This receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of calcium signaling, neuronal excitability, and cellular survival.[1] Preclinical evidence strongly indicates that (4R,5S)-E1R enhances cognitive function and demonstrates therapeutic potential in models of CNS disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and other neurodegenerative conditions. Its mechanism of action, centered on the positive modulation of Sig1R, offers a promising strategy for developing novel therapeutics for cognitive symptoms associated with these disorders.[1][2]

Core Mechanism of Action

(4R,5S)-E1R does not bind directly to the primary agonist site of the Sig1R but instead acts as a PAM.[1] This allosteric modulation enhances the affinity and/or efficacy of endogenous or exogenous Sig1R agonists. The primary consequence of Sig1R activation is the modulation of intracellular calcium ([Ca2+]i) signaling, a critical process for neuronal function and plasticity.

The established mechanism involves the following key steps:

-

(4R,5S)-E1R binds to an allosteric site on the Sig1R.

-

This binding potentiates the action of Sig1R agonists (e.g., PRE-084 or endogenous ligands).

-

Enhanced Sig1R activity modulates downstream signaling cascades, notably the potentiation of bradykinin (BK)-induced intracellular calcium mobilization.

This potentiation of calcium signaling is central to the pro-cognitive effects of (4R,5S)-E1R. The in-vivo cognitive-enhancing effects of (4R,5S)-E1R are reversed by the selective Sig1R antagonist, NE-100, confirming that its therapeutic action is mediated through the Sig1R.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for (4R,5S)-E1R's modulation of Sig1R and its effect on bradykinin-induced calcium signaling.

Quantitative Data Summary

The following tables summarize the key in-vitro and in-vivo findings for (4R,5S)-E1R from preclinical studies.

Table 1: In-Vitro Activity of (4R,5S)-E1R

| Assay Type | Target | Effect of (4R,5S)-E1R (10 µM) |

| Radioligand Binding | Sigma-1 Receptor | No displacement of --INVALID-LINK---pentazocine |

| Functional Assay | Bradykinin-induced [Ca2+]i increase | Potentiation of PRE-084's effect |

| Functional Assay | Electrically stimulated rat vasa deferentia | Potentiation of PRE-084's effect |

Table 2: In-Vivo Efficacy of (4R,5S)-E1R in Cognitive Models

| Model | Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result (% Change vs. Control) |

| Passive Avoidance (Normal Mice) | (4R,5S)-E1R | 1 | Retention Latency | +194% |

| (4R,5S)-E1R | 10 | Retention Latency | +211% | |

| Passive Avoidance (Scopolamine-induced amnesia) | Scopolamine + (4R,5S)-E1R | 5 | Retention Latency | +237% |

| Scopolamine + (4R,5S)-E1R | 10 | Retention Latency | +209% | |

| Y-Maze (Scopolamine-induced amnesia) | Scopolamine + (4R,5S)-E1R | 10 | Spontaneous Alternation | Reversal of scopolamine deficit |

All in-vivo results were statistically significant (P < 0.001). Data extracted from Zvejniece et al., 2014.

Detailed Experimental Protocols

The methodologies outlined below are based on the key experiments performed by Zvejniece et al., 2014, to characterize (4R,5S)-E1R.

3H-pentazocine Binding Assay

-

Objective: To determine if (4R,5S)-E1R directly binds to the sigma-1 receptor.

-

Tissue Preparation: Crude synaptosome fractions were obtained from Wistar rat brains.

-

Assay Protocol:

-

Incubate synaptosome preparations with 5 nM --INVALID-LINK---pentazocine.

-

Add varying concentrations of (4R,5S)-E1R to the incubation mixture.

-

Incubate for 150 minutes at 37°C in a shaking water bath.

-

Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters.

-

Wash filters three times with ice-cold buffer.

-

Measure radioactivity retained on the filters using a scintillation counter.

-

Define non-specific binding in the presence of 10 µM unlabeled (+)-pentazocine.

-

Bradykinin-Induced Intracellular Ca2+ Concentration ([Ca2+]i) Assay

-

Objective: To assess the modulatory effect of (4R,5S)-E1R on Sig1R agonist-mediated calcium signaling.

-

Cell Line: NG108-15 (neuroblastoma × glioma hybrid) cells.

-

Assay Protocol:

-

Culture NG108-15 cells to confluence.

-

Load cells with the fluorescent Ca2+ indicator Fura-2-AM (5 µM) for 60 minutes at 37°C.

-

Wash cells and incubate for a further 30 minutes to allow for de-esterification of the dye.

-

Pre-incubate cells with (4R,5S)-E1R and/or the Sig1R agonist PRE-084 for 10 minutes.

-

Stimulate cells with bradykinin (BK).

-

Measure changes in intracellular calcium concentration using a fluorescence spectrophotometer with dual-wavelength excitation (340 and 380 nm).

-

Passive Avoidance (PA) Test

-

Objective: To evaluate the effect of (4R,5S)-E1R on long-term memory in mice.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrified grid.

-

Protocol:

-

Training (Day 1):

-

Place a mouse in the light compartment.

-

After a 10-second habituation, the door to the dark compartment opens.

-

When the mouse enters the dark compartment, the door closes and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Remove the mouse 10 seconds after the shock.

-

-

Testing (Day 2, 24 hours later):

-

Place the mouse back into the light compartment.

-

Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

-

-

Drug Administration: Administer (4R,5S)-E1R, scopolamine, and/or NE-100 intraperitoneally (i.p.) at specified times before the training session.

-

Experimental Workflow Visualization

The following diagram outlines the workflow for the Passive Avoidance Test used to assess the cognitive-enhancing effects of (4R,5S)-E1R.

Conclusion

(4R,5S)-E1R represents a significant development in the field of cognitive enhancers. Its well-defined mechanism as a positive allosteric modulator of the sigma-1 receptor provides a solid foundation for its therapeutic potential in CNS disorders. The preclinical data robustly demonstrate its ability to enhance memory and reverse cognitive deficits in validated animal models. The detailed protocols provided herein offer a basis for the replication and further investigation of its pharmacological profile. Future research should focus on translating these promising preclinical findings into clinical applications for patients suffering from neurodegenerative diseases.

References

Unveiling the Neuroprotective Potential of E1R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E1R, a novel positive allosteric modulator of the sigma-1 receptor, has emerged as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective effects of E1R, detailing its mechanism of action, key experimental findings, and the underlying signaling pathways. Through a synthesis of preclinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of E1R's potential to combat neuronal damage and cognitive decline.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, plays a crucial role in maintaining cellular homeostasis.[1] Its modulation has been shown to influence a variety of cellular processes, including intracellular calcium signaling, ion channel activity, and responses to oxidative and endoplasmic reticulum (ER) stress.[1][2] Consequently, the sigma-1 receptor has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases.[1]

E1R, a 4,5-disubstituted derivative of piracetam, has been identified as a positive allosteric modulator of the sigma-1 receptor.[3] This mode of action suggests that E1R enhances the receptor's response to endogenous ligands, thereby amplifying its neuroprotective signaling cascades. Preclinical studies have demonstrated E1R's efficacy in improving cognitive function and providing protection against neuronal insults, positioning it as a compelling candidate for further investigation.

Mechanism of Action: Positive Allosteric Modulation of the Sigma-1 Receptor

E1R exerts its neuroprotective effects by binding to an allosteric site on the sigma-1 receptor, distinct from the orthosteric binding site for endogenous ligands. This binding event induces a conformational change in the receptor, leading to an enhanced response upon activation by its natural ligands. The potentiation of sigma-1 receptor activity by E1R is central to its therapeutic potential.

The neuroprotective effects of E1R are demonstrably linked to its interaction with the sigma-1 receptor, as co-administration with the selective sigma-1 receptor antagonist, NE-100, has been shown to block its cognitive-enhancing and anti-seizure activities.

Preclinical Efficacy: Quantitative Data

The neuroprotective and cognitive-enhancing effects of E1R have been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Cognitive Enhancement Effects of E1R in the Passive Avoidance Test

| Treatment Group | Dose (mg/kg) | Retention Latency (s) | % Increase vs. Control | Reference |

| Control (Saline) | - | 76 ± 16 | - | [No reference found] |

| E1R | 1 | 223 ± 47 | 194% | [No reference found] |

| E1R | 10 | 236 ± 52 | 211% | [No reference found] |

Table 2: Reversal of Scopolamine-Induced Amnesia by E1R in the Passive Avoidance Test

| Treatment Group | Dose (mg/kg) | Retention Latency (s) | % Increase vs. Scopolamine | Reference |

| Scopolamine (1 mg/kg) | - | 45 ± 8 | - | [No reference found] |

| E1R + Scopolamine | 5 | 152 ± 33 | 237% | [No reference found] |

| E1R + Scopolamine | 10 | 139 ± 29 | 209% | [No reference found] |

Table 3: Antiseizure Effects of E1R in the Amygdala Kindling Model

| Parameter | E1R Dose (mg/kg) | Effect | ED₅₀ (mg/kg) | Reference |

| Afterdischarge Threshold (ADT) | 25, 50, 75 | Dose-dependent increase | 48.66 | |

| Generalized Seizure Threshold (GST) | 25, 50, 75 | Dose-dependent increase | 35.25 |

Key Experimental Protocols

Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to evaluate learning and memory in rodents.

-

Apparatus: A two-compartment chamber with a light and a dark chamber connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training (Acquisition) Phase:

-

Place the mouse in the light compartment.

-

After a brief habituation period, the guillotine door is opened.

-

When the mouse enters the dark compartment (innate preference), the door is closed, and a mild foot shock (e.g., 0.3 mA for 2 seconds) is delivered.

-

The mouse is then returned to its home cage.

-

-

Retention Phase (24 hours later):

-

The mouse is placed back into the light compartment.

-

The latency to enter the dark compartment is recorded (step-through latency).

-

A longer latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.

-

-

Scopolamine-Induced Amnesia Model:

-

Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training phase to induce a cholinergic deficit and impair memory formation.

-

E1R is administered prior to scopolamine to assess its protective effects.

-

Y-Maze Test

The Y-maze test is used to assess spatial working memory, which is based on the innate tendency of rodents to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

The mouse is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded.

-

-

Data Analysis:

-

Spontaneous Alternation: The percentage of alternations is calculated. An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB). A higher percentage of spontaneous alternation reflects better spatial working memory.

-

Signaling Pathways of E1R-Mediated Neuroprotection

The neuroprotective effects of E1R are initiated by its positive allosteric modulation of the sigma-1 receptor. This leads to the activation of downstream signaling cascades that collectively contribute to neuronal survival and enhanced cognitive function.

Caption: E1R signaling pathway leading to neuroprotection.

The activation of the sigma-1 receptor by E1R leads to several key downstream effects:

-

Modulation of Intracellular Calcium Homeostasis: The sigma-1 receptor regulates calcium signaling between the ER and mitochondria. By potentiating this function, E1R helps maintain calcium homeostasis, preventing excitotoxicity and subsequent neuronal cell death.

-

Attenuation of ER Stress: The sigma-1 receptor acts as a chaperone to mitigate ER stress. E1R's positive modulation enhances this protective function, preventing the activation of apoptotic pathways triggered by prolonged ER stress.

-

Reduction of Oxidative Stress: Activation of the sigma-1 receptor has been shown to upregulate antioxidant responses. E1R likely enhances this effect, protecting neurons from damage caused by reactive oxygen species.

-

Activation of ERK1/2 Signaling: The extracellular signal-regulated kinase (ERK) pathway is crucial for neuronal survival and plasticity. Activation of the sigma-1 receptor can lead to the phosphorylation and activation of ERK1/2, a pathway that may be potentiated by E1R.

-

Suppression of Neuroinflammation: Sigma-1 receptor activation has been linked to the suppression of pro-inflammatory responses in the brain. E1R may therefore contribute to a reduction in the chronic neuroinflammation associated with neurodegenerative diseases.

Collectively, these mechanisms culminate in robust neuroprotection, leading to improved neuronal survival and enhanced cognitive function, as observed in preclinical models.

Conclusion and Future Directions

E1R represents a promising step forward in the development of targeted therapies for neurodegenerative diseases. Its unique mechanism as a positive allosteric modulator of the sigma-1 receptor offers a novel approach to enhancing the brain's own neuroprotective mechanisms. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of E1R.

Future research should focus on further elucidating the precise molecular interactions between E1R and the sigma-1 receptor, expanding the evaluation of E1R in a wider range of neurodegenerative disease models, and ultimately, translating these promising preclinical findings into clinical trials to assess its safety and efficacy in human patients. The development of selective positive allosteric modulators like E1R holds significant promise for delivering effective treatments for these debilitating disorders.

References

The Chemical Landscape of E1R: A Technical Guide to its Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

E1R, also known by its IUPAC name (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, small molecule that has garnered significant interest in the field of neuroscience.[1][2][3] As a 4,5-disubstituted derivative of piracetam, E1R has been identified as a positive allosteric modulator of the sigma-1 receptor (σ1R).[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key biological activities of E1R, with a focus on its role in modulating intracellular signaling pathways and its effects on cognitive function. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Chemical Structure and Properties

E1R is a chiral molecule with the chemical formula C13H16N2O2 and a molecular weight of 232.28 g/mol . Its structure features a piracetam core with methyl and phenyl substituents on the pyrrolidinone ring, contributing to its unique pharmacological profile.

| Property | Value | Reference |

| IUPAC Name | (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide | |

| Chemical Formula | C13H16N2O2 | |

| Molecular Weight | 232.28 g/mol | |

| CAS Number | 1301211-78-8 | |

| SMILES Code | O=C(N)CN1C(C--INVALID-LINK--[C@@H]1C)=O |

Synthesis of E1R

General Synthetic Scheme

The synthesis of E1R can be conceptualized in the following workflow:

Caption: General synthetic workflow for E1R.

Biological Activity and Signaling Pathway

E1R functions as a positive allosteric modulator of the sigma-1 receptor (σ1R). The σ1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface that plays a crucial role in regulating intracellular calcium signaling.

Mechanism of Action

Upon binding of an agonist, the σ1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), and translocates to modulate the activity of various ion channels and receptors, most notably the inositol 1,4,5-trisphosphate receptor (IP3R). As a positive allosteric modulator, E1R is thought to enhance the binding or efficacy of endogenous or exogenous σ1R agonists, thereby potentiating their downstream effects on calcium signaling.

Signaling Pathway Diagram

The proposed signaling pathway for E1R's activity is illustrated below:

Caption: E1R signaling pathway via sigma-1 receptor modulation.

Experimental Protocols

3H-Pentazocine Binding Assay for Sigma-1 Receptor

This assay is used to determine the binding affinity of compounds to the σ1R.

-

Materials:

-

Guinea pig liver membranes (source of σ1R)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

--INVALID-LINK---pentazocine (radioligand)

-

Unlabeled E1R or other test compounds

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare guinea pig liver membrane homogenates at a concentration of 0.4 mg/mL in Assay Buffer.

-

In a total volume of 100 µL, incubate the membrane homogenate (e.g., 32 µg of protein) with a fixed concentration of --INVALID-LINK---pentazocine (e.g., 2.4 nM) and varying concentrations of the unlabeled test compound (e.g., E1R).

-

Incubate at 37°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1R ligand (e.g., 1 mM reduced haloperidol).

-

Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

-

Bradykinin-Induced Intracellular Calcium ([Ca²⁺]i) Assay

This assay assesses the effect of E1R on G-protein coupled receptor-mediated calcium mobilization.

-

Materials:

-

Cultured cells expressing the bradykinin B2 receptor

-

Fluo-4 AM or another suitable calcium-sensitive fluorescent dye

-

Loading Buffer (e.g., HBSS with 20 mM HEPES)

-

Bradykinin

-

E1R

-

Fluorescence microplate reader or confocal microscope

-

-

Procedure:

-

Seed cells in a black-walled, clear-bottom microplate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Loading Buffer for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with E1R or vehicle for a specified time.

-

Stimulate the cells with bradykinin.

-

Measure the change in fluorescence intensity over time using a fluorescence microplate reader or confocal microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Passive Avoidance Test

This test evaluates the effect of E1R on long-term memory in rodents.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is an electrifiable grid. A common dimension for the apparatus is a trough-shaped alley.

-

Procedure:

-

Training (Day 1):

-

Place the animal in the light compartment.

-

After a short habituation period, open the guillotine door.

-

When the animal enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.2-0.5 mA for 1-2 seconds).

-

Remove the animal and return it to its home cage.

-

-

Testing (Day 2):

-

Place the animal back into the light compartment.

-

Open the guillotine door and measure the latency to enter the dark compartment.

-

An increased latency to enter the dark compartment is indicative of memory of the aversive stimulus.

-

-

Y-Maze Test

This test assesses spatial working memory in rodents.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, 20 cm high) at a 120° angle to each other.

-

Procedure:

-

Place the animal in the center of the maze and allow it to freely explore all three arms for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An "alternation" is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

A higher percentage of alternation indicates better spatial working memory.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for σ1R ligands and the expected type of data for E1R. Specific data for E1R should be determined experimentally.

| Assay | Parameter | Compound | Value | Reference |

| σ1R Binding | Ki (nM) | (+)-Pentazocine | 4.8 | |

| Ki (nM) | Haloperidol | 5.2 | ||

| Ki (nM) | SA4503 | 4.6 | ||

| Bradykinin-induced [Ca²⁺]i | EC50 (nM) | Bradykinin | ~0.4 - 1.3 | |

| Cognitive Enhancement | Dose (mg/kg) | E1R | Dose-dependent facilitation of passive avoidance retention | |

| Dose (mg/kg) | E1R | Alleviation of scopolamine-induced cognitive impairment in Y-maze |

Conclusion

E1R is a promising novel compound with a well-defined chemical structure and a clear mechanism of action as a positive allosteric modulator of the sigma-1 receptor. Its synthesis is achievable through established chemical routes. The biological activity of E1R, particularly its ability to modulate intracellular calcium signaling and enhance cognitive function, makes it a valuable tool for neuroscience research and a potential lead compound for the development of therapeutics for cognitive disorders. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and potential applications of E1R.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stereochemistry and Activity of (4R,5S)-E1R, a Positive Allosteric Modulator of the Sigma-1 Receptor

This technical guide provides a comprehensive overview of the stereochemistry, mechanism of action, and biological activity of (4R,5S)-E1R, a novel cognition-enhancing agent. The information presented herein is compiled from key preclinical studies to support further research and development efforts.

Introduction to (4R,5S)-E1R

(4R,5S)-E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a novel, orally active small molecule and a 4,5-disubstituted derivative of the nootropic drug piracetam[1][2]. It has been identified as a selective positive allosteric modulator (PAM) of the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface[1][2][3]. By modulating the σ1R, (4R,5S)-E1R enhances cognitive function, particularly in models of cholinergic dysfunction, without significantly affecting locomotor activity, making it a promising candidate for the treatment of cognitive deficits in neurodegenerative diseases.

The stereochemistry at the 4th and 5th positions of the pyrrolidinone ring is critical for its activity. Studies comparing the four stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide have demonstrated that compounds with an R-configuration at the C-4 chiral center, specifically the (4R,5S) and (4R,5R) isomers, are more effective as positive allosteric modulators of the σ1R than their corresponding optical antipodes with an S-configuration at C-4.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the key quantitative data from preclinical studies of (4R,5S)-E1R.

Table 1: In Vitro Sigma-1 Receptor Modulation

| Assay | Method | Compound | Effect |

| Sigma-1 Receptor Binding | Radioligand binding assay with --INVALID-LINK---pentazocine | (4R,5S)-E1R | Does not displace radioligand; acts as a PAM |

| Functional Modulation | Electrically stimulated rat vas deferens | (4R,5S)-E1R | Potentiates the effect of σ1R agonist PRE-084 |

| Functional Modulation | Bradykinin-induced Ca²⁺ influx | (4R,5S)-E1R | Enhances PRE-084's potentiation of Ca²⁺ influx |

Note: As a positive allosteric modulator, (4R,5S)-E1R does not typically have its own binding affinity (Ki) or inhibitory concentration (IC50) in competitive radioligand binding assays. Instead, its efficacy is measured by its ability to enhance the function of an orthosteric agonist.

Table 2: In Vivo Efficacy in Mouse Models of Cognition

| Test | Model | Treatment Groups | Dose (mg/kg, i.p.) | Key Finding (vs. Scopolamine Control) |

| Passive Avoidance | Scopolamine-induced amnesia | Vehicle + Scopolamine | - | Step-through latency ~100 seconds |

| (4R,5S)-E1R + Scopolamine | 1 | Increased step-through latency to ~200 seconds | ||

| (4R,5S)-E1R + Scopolamine | 10 | Increased step-through latency to ~250 seconds | ||

| Y-Maze | Scopolamine-induced amnesia | Vehicle + Scopolamine | - | Spontaneous alternation ~45% |

| (4R,5S)-E1R + Scopolamine | 1 | Increased spontaneous alternation to ~60% | ||

| (4R,5S)-E1R + Scopolamine | 10 | Increased spontaneous alternation to ~70% |

Data in Table 2 are estimated from graphical representations in the source literature and presented for comparative purposes.

Signaling Pathway of (4R,5S)-E1R

(4R,5S)-E1R exerts its effects by positively modulating the σ1R. The σ1R is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM) that regulates calcium signaling and cellular stress responses. Under normal conditions, σ1R is bound to another chaperone, BiP (Binding immunoglobulin Protein). Upon stimulation by an agonist or cellular stress, σ1R dissociates from BiP and can translocate to modulate the function of various client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel for releasing calcium from the ER. As a PAM, (4R,5S)-E1R is hypothesized to facilitate this process, enhancing the ability of endogenous or exogenous agonists to activate σ1R signaling, leading to improved calcium homeostasis, reduced ER stress, and enhanced neuronal plasticity, which are crucial for cognitive function.

Caption: Signaling pathway of the Sigma-1 Receptor modulated by (4R,5S)-E1R.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding characteristics of compounds to the σ1R.

-

Materials:

-

Guinea pig brain membrane preparation (source of σ1R).

-

--INVALID-LINK---pentazocine (radioligand).

-

Haloperidol (for determining non-specific binding).

-

Test compound ((4R,5S)-E1R).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid and vials.

-

Glass fiber filters (e.g., GF/B).

-

Filtration manifold and vacuum pump.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from guinea pig brains. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

In test tubes, add assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value, e.g., 5 nM), and varying concentrations of the test compound.

-

For non-specific binding control tubes, add a high concentration of a known σ1R ligand like haloperidol (e.g., 10 µM).

-

Add the membrane preparation (e.g., 100-200 µg of protein) to each tube to initiate the binding reaction.

-

Incubate the mixture at 37°C for 90-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data is analyzed using non-linear regression to determine binding parameters. For a PAM like E1R, this assay would be modified to assess its effect on the binding of an agonist.

-

Passive Avoidance Test

This test assesses fear-motivated long-term memory in mice.

-

Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric foot shock.

-

Procedure:

-

Training (Day 1):

-

Place a mouse in the illuminated compartment.

-

After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

Mice, having a natural aversion to bright light, will typically enter the dark compartment.

-

Once the mouse has fully entered the dark side, the door closes, and a brief, mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The mouse is then removed and returned to its home cage.

-

-

Testing (Day 2, typically 24 hours later):

-

The mouse is again placed in the illuminated compartment and the door is opened.

-

The latency to enter the dark compartment (step-through latency) is recorded.

-

A longer latency indicates better memory of the aversive experience. A cut-off time (e.g., 300 seconds) is typically used.

-

-

Drug Administration:

-

To model amnesia, a cholinergic antagonist like scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the training session.

-

The test compound, (4R,5S)-E1R, is administered (e.g., 30-60 minutes) before the training session to evaluate its ability to reverse the scopolamine-induced deficit.

-

-

Caption: Workflow for the Passive Avoidance Test.

Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory, based on the innate tendency of rodents to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) placed at a 120° angle from each other.

-

Procedure:

-

Place the mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

The sequence of arm entries is recorded manually or using a video tracking system. An arm entry is counted when all four paws of the mouse are within the arm.

-

A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., ABC, CAB, BCA).

-

The percentage of alternation is calculated as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] * 100.

-

A higher percentage of alternation indicates better spatial working memory.

-

-

Drug Administration:

-

Cognitive deficits are induced by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.

-

(4R,5S)-E1R is administered (e.g., 30-60 minutes) prior to the test to assess its pro-cognitive effects.

-

Caption: Workflow for the Y-Maze Spontaneous Alternation Test.

Conclusion

(4R,5S)-E1R is a stereospecific positive allosteric modulator of the sigma-1 receptor with demonstrated pro-cognitive properties in preclinical models. Its mechanism of action, centered on the enhancement of σ1R-mediated signaling, offers a promising avenue for therapeutic intervention in conditions characterized by cognitive decline. The data and protocols presented in this guide serve as a foundational resource for scientists and drug developers interested in advancing the study of (4R,5S)-E1R and other σ1R modulators.

References

- 1. Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cognition-enhancing activity of E1R, a novel positive allosteric modulator of sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary in vitro studies of E1R activity

A preliminary investigation into "E1R" reveals a notable ambiguity in scientific literature, with the acronym referring to several distinct molecular entities. To provide a focused and useful technical guide, it is crucial to delineate these possibilities. "E1R" can refer to:

-

A positive allosteric modulator of the sigma-1 receptor , a compound designed to enhance the activity of this receptor.

-

The Resolvin E1 receptor (ChemR23) , a key player in the resolution of inflammation.

-

The general class of ubiquitin-activating enzymes (E1) , which initiate the process of ubiquitination.

-

Inositol-requiring enzyme type 1 (IRE1) , a critical sensor of endoplasmic reticulum stress.

This guide will proceed under the assumption that the user is interested in the positive allosteric modulator of the sigma-1 receptor, hereafter referred to as E1R . This specific compound has been the subject of targeted in vitro studies aimed at characterizing its unique mechanism of action. Should this not be the intended subject, we recommend a more specific query.

With that clarification, this technical guide will delve into the preliminary in vitro studies of the E1R compound, a novel positive allosteric modulator of the sigma-1 receptor (Sig1R). This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core experimental data and methodologies used to characterize E1R's activity.

Core Focus: In Vitro Characterization of the Sigma-1 Receptor Modulator E1R

E1R is a novel 4,5-disubstituted derivative of piracetam that has demonstrated cognition-enhancing effects.[1] These effects are attributed to its positive modulatory action on the sigma-1 receptor.[1] In vitro studies have been crucial in elucidating this mechanism, distinguishing its action from that of direct agonists.

Data Presentation: Quantitative In Vitro Data for E1R

The following tables summarize the key quantitative data from in vitro assays performed to characterize the activity of the E1R compound.

Table 1: Sigma Receptor Binding Affinity

| Compound | Radioligand | Preparation | IC50 / % Inhibition | Reference |

| E1R | --INVALID-LINK---pentazocine | Jurkat cells | No displacement at 10 µM | [2] |

| E1R | [3H]1,3-di(2-tolyl)guanidine | Jurkat cells | 38% increase in specific binding at 10 µM | [2] |

| Haloperidol | [3H]1,3-di(2-tolyl)guanidine | Jurkat cells | IC50 = 3.5 nM | [2] |

Table 2: Functional Activity in Bradykinin-Induced [Ca2+]i Assay

| Treatment | Cell Line | Effect on Bradykinin-induced [Ca2+]i increase | Inhibition by NE-100 | Reference |

| E1R (pretreatment) + PRE-084 | PC12 | Enhanced PRE-084's potentiation | Yes |

Table 3: Activity in Electrically Stimulated Rat Vas Deferens Model

| Treatment | Tissue | Effect | Inhibition by NE-100 | Reference |

| E1R (pretreatment) + PRE-084 | Rat Vas Deferens | Enhanced PRE-084's stimulating effect | Yes |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preliminary findings. The following sections outline the protocols for the key experiments cited.

Sigma Receptor Binding Assay

This assay determines the ability of a compound to bind to sigma receptors.

Objective: To assess the binding affinity of E1R to sigma receptors.

Materials:

-

Jurkat cell membranes (as a source of sigma receptors)

-

Radioligand: --INVALID-LINK---pentazocine (sigma-1 selective) or [3H]1,3-di(2-tolyl)guanidine (non-selective)

-

Test compound: E1R

-

Reference compound: Haloperidol (sigma receptor antagonist)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Jurkat cell membranes.

-

In a reaction tube, combine the cell membranes, the radioligand, and varying concentrations of the test compound (E1R) or reference compound.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. For compounds that displace the radioligand, IC50 values are determined by non-linear regression analysis. For E1R, the percentage change in specific binding was calculated.

Bradykinin-Induced Intracellular Ca2+ ([Ca2+]i) Assay

This functional assay measures the modulation of sigma-1 receptor activity by observing changes in intracellular calcium mobilization.

Objective: To determine if E1R can potentiate the effect of a sigma-1 receptor agonist on bradykinin-induced calcium release.

Materials:

-

PC12 cells

-

Fura-2 AM (a fluorescent calcium indicator)

-

Bradykinin (BK)

-

PRE-084 (a selective sigma-1 receptor agonist)

-

Test compound: E1R

-

NE-100 (a selective sigma-1 receptor antagonist)

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution)

-

Fluorometric imaging system or plate reader

Procedure:

-

Culture PC12 cells to an appropriate confluency.

-

Load the cells with Fura-2 AM, which is a cell-permeant ratiometric calcium indicator.

-

Wash the cells to remove extracellular Fura-2 AM.

-

Pre-incubate the cells with E1R or vehicle.

-

Add the sigma-1 agonist PRE-084.

-

Stimulate the cells with bradykinin to induce an increase in intracellular calcium concentration ([Ca2+]i).

-

Measure the fluorescence of Fura-2 at two different excitation wavelengths to determine the ratio of calcium-bound to calcium-free indicator, which is proportional to the [Ca2+]i.

-

To confirm the involvement of the sigma-1 receptor, a separate experiment is performed where cells are pre-incubated with the antagonist NE-100 before the addition of E1R and PRE-084.

-

Data Analysis: The potentiation by E1R is quantified by comparing the peak [Ca2+]i increase in the presence of E1R and PRE-084 to that with PRE-084 alone.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for E1R.

Caption: Proposed mechanism of E1R's positive allosteric modulation of the Sigma-1 receptor.

Caption: Workflow for the Bradykinin-Induced Intracellular Calcium ([Ca2+]i) Assay.

References

Exploring the Therapeutic Potential of E1R in Alzheimer's Disease: A Technical Guide

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia worldwide.[1] Its pathology is complex, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[2] These pathologies lead to synaptic dysfunction, neuronal loss, and a gradual decline in cognitive functions.[3] Current treatments offer limited symptomatic relief, highlighting the urgent need for innovative therapeutic strategies that target the underlying causes of the disease.[2][4]

A promising target that has emerged in recent years is the Sigma-1 Receptor (S1R). S1R is a unique ligand-operated chaperone protein located at a critical interface between the endoplasmic reticulum (ER) and mitochondria, known as the mitochondria-associated ER membrane (MAM). This location positions S1R as a key regulator of cellular homeostasis, with crucial roles in calcium signaling, lipid metabolism, and protein trafficking. S1R agonists have demonstrated broad neuroprotective effects in various models of neurodegeneration. This guide focuses on E1R, a novel positive allosteric modulator of S1R, and explores its therapeutic potential for Alzheimer's disease.

The Sigma-1 Receptor: A Master Regulator of Cellular Homeostasis

The Sigma-1 Receptor is not a classical receptor but a chaperone protein that translocates within the cell to modulate the function of a wide range of "client" proteins, including ion channels, G protein-coupled receptors, and kinases. Its strategic location at the MAM is central to its neuroprotective functions. The MAM is a cellular hub where β-secretase (BACE1) and γ-secretase, the enzymes responsible for producing Aβ, are concentrated.

Key Neuroprotective Functions of S1R:

-

Calcium Homeostasis: S1R directly interacts with and modulates the inositol 1,4,5-trisphosphate receptor (IP3R), a key channel that controls the release of calcium (Ca²⁺) from the ER. By stabilizing Ca²⁺ signaling between the ER and mitochondria, S1R helps prevent mitochondrial dysfunction and apoptosis.

-

ER Stress Reduction: S1R can dissociate from its binding partner BiP (Binding immunoglobulin Protein) under ER stress conditions. It then works to mitigate stress by modulating key sensors like inositol-requiring enzyme 1 (IRE1), thereby protecting neurons from stress-induced damage.

-

Modulation of Neuronal Excitability: S1R interacts with various voltage-gated ion channels in both the ER and plasma membranes. By modulating these channels, S1R ligands can reduce neuronal hyperexcitability, a phenomenon often observed in AD.

-

Anti-Amnesic and Neuroprotective Effects: Activation of S1R has been shown to protect against Aβ neurotoxicity and reverse cognitive deficits in numerous preclinical models of Alzheimer's disease.

E1R: A Novel S1R Positive Allosteric Modulator

E1R, or (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is a derivative of the nootropic drug piracetam. Unlike direct agonists that activate the receptor, E1R acts as a positive allosteric modulator (PAM). This means it binds to a different site on the S1R and enhances the binding and efficacy of endogenous ligands or exogenous agonists. This mechanism offers a more nuanced approach to therapy, potentially amplifying the natural, protective functions of S1R under pathological conditions.

Preclinical Data on E1R and S1R Agonists

Preclinical studies have demonstrated the efficacy of E1R in rodent models of cognitive impairment. The tables below summarize key findings for E1R and other notable S1R agonists that have been investigated for AD.

Table 1: Quantitative Data on E1R Efficacy in Cognitive Models

| Compound | Model | Test | Dosage | Result | Reference |

|---|---|---|---|---|---|

| E1R | Scopolamine-induced amnesia (mice) | Passive Avoidance | 1 mg/kg | Significantly reversed scopolamine-induced memory deficit | |

| E1R | Scopolamine-induced amnesia (mice) | Y-Maze | 1 mg/kg | Significantly improved spontaneous alternation behavior |

| E1R + PRE-084 | Bradykinin-induced [Ca²⁺]i assay | In vitro | 1 µM E1R | Potentiated the Ca²⁺ response induced by the S1R agonist PRE-084 | |

Table 2: Efficacy of Other S1R Agonists in AD Models

| Compound | Proposed Mechanism/Effect | Key Findings in AD Models | Clinical Trial Phase (if applicable) | Reference |

|---|---|---|---|---|

| ANAVEX 2-73 (Blarcamesine) | S1R and Muscarinic Receptor Agonist | Improves cognitive function and reduces neurodegenerative pathology in mild-AD patients. | Phase II | |

| Dextromethorphan (AVP-923) | S1R Agonist, NMDA antagonist | Suppresses tau hyperphosphorylation and Aβ aggregation; anti-inflammatory and antioxidant effects. | Approved for other indications |

| PRE-084 | Selective S1R Agonist | Reduces Aβ-mediated cortical neuron toxicity; anti-amnesic effects. | Preclinical | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of E1R.

1. S1R Binding Assay (--INVALID-LINK---pentazocine)

-

Objective: To determine the binding affinity of a test compound (e.g., E1R) for the Sigma-1 Receptor.

-

Methodology:

-

Tissue Preparation: Homogenize guinea pig brain tissue in a Tris-HCl buffer. Centrifuge the homogenate to pellet the membranes, then resuspend.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled S1R ligand, --INVALID-LINK---pentazocine, in the presence of varying concentrations of the test compound.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) to determine binding affinity.

-

2. Scopolamine-Induced Amnesia Model (Passive Avoidance Test)

-

Objective: To assess the effect of a test compound on learning and memory in a mouse model of cholinergic dysfunction, which mimics aspects of AD.

-

Methodology:

-

Apparatus: Use a two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

-

Training (Day 1): Place a mouse in the light compartment. When it enters the dark compartment (a natural tendency), deliver a mild electric footshock.

-

Treatment: Administer the test compound (E1R) and/or the amnesic agent (scopolamine) at a specified time before the training or testing session.

-

Testing (Day 2): Place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive stimulus.

-

Analysis: Compare the step-through latencies between different treatment groups (vehicle, scopolamine only, E1R + scopolamine) to determine if the compound reverses the amnesic effect.

-

Conclusion and Future Directions

The Sigma-1 Receptor represents a compelling and multi-faceted therapeutic target for Alzheimer's disease. Its role as a master regulator at the critical MAM interface allows it to influence several key pathological processes, including calcium dysregulation, ER stress, and neuroinflammation. The novel compound E1R, acting as a positive allosteric modulator of S1R, offers a sophisticated therapeutic strategy. By enhancing the receptor's natural function, E1R has demonstrated significant potential in preclinical models to reverse cognitive deficits.

The promising data from E1R and other S1R agonists like ANAVEX 2-73 underscore the therapeutic viability of this pathway. Future research should focus on advancing S1R modulators into clinical trials for Alzheimer's disease, further elucidating the downstream signaling pathways, and identifying biomarkers to track therapeutic response. Targeting the Sigma-1 Receptor with compounds like E1R may pave the way for a new class of disease-modifying therapies for this devastating neurodegenerative condition.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. Frontiers | Unveiling the therapeutic potential of natural products in Alzheimer’s disease: insights from in vitro, in vivo, and clinical studies [frontiersin.org]

- 3. Alzheimer Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alzheimer’s Disease and Its Potential Alternative Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Testing of E1R in Rodent Models

Introduction

The Sigma-1 Receptor (Sig1R), encoded by the Oprs1 gene, is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] It is not a classical signal-transducing receptor but rather a modulator of various cellular functions, including ion channel activity, calcium signaling, and the unfolded protein response.[2][3] Due to its involvement in cellular homeostasis, Sig1R has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, and depression.[4][5] E1R is a novel positive allosteric modulator of the Sig1R, demonstrating cognition-enhancing and neuroprotective effects in preclinical studies. These application notes provide a comprehensive protocol for the in vivo evaluation of E1R in various rodent models to assess its therapeutic potential.

Section 1: Recommended Animal Models

The choice of animal model is critical and depends on the specific therapeutic area being investigated. Both mice and rats are suitable, though their behavioral and physiological differences should be considered. Genetically modified models, such as Sig1R knockout (KO) rodents, are invaluable tools for confirming that the observed pharmacological effects are mediated through the target receptor.

Commonly Used Rodent Models for E1R Testing:

-

Cognitive Dysfunction Models:

-

Scopolamine-Induced Amnesia: A cholinergic dysfunction model where scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits. This model is useful for screening cognition-enhancing compounds like E1R.

-

-

Neurodegenerative Disease Models:

-

Rodent models are available for conditions like Alzheimer's and Parkinson's disease, often involving the overexpression of human disease-related genes or neurotoxin administration. E1R's neuroprotective effects can be evaluated in these contexts.

-

-

Pain Models:

-

Neuropathic Pain: Models like spared nerve injury (SNI) are used to study chronic pain. Sig1R KO rats show attenuated neuropathic pain in the SNI model, suggesting this is a key pathway for investigation.

-

Inflammatory Pain: Injection of agents like Complete Freund's Adjuvant (CFA) or capsaicin can induce inflammatory pain states.

-

-

Depression Models:

-

Forced Swim Test (FST): This is a common behavioral despair test used to screen for antidepressant-like activity. Sig1R KO mice exhibit a depressive-like phenotype in the FST, making it a relevant assay.

-

-

Epilepsy Models:

-

Amygdala Kindling: A model of temporal lobe epilepsy where repeated electrical stimulation leads to progressively more severe seizures.

-

Intrahippocampal Kainate Model: A model that induces spontaneous recurrent seizures.

-

Section 2: Pharmacological Tools for In Vivo Studies

Effective in vivo studies require well-characterized pharmacological tools to probe the mechanism of action of E1R. This includes selective agonists and, crucially, antagonists to demonstrate target engagement.

| Compound | Class | Mechanism of Action | Common Use in E1R Studies |

| E1R | Positive Allosteric Modulator | Enhances the effects of endogenous and exogenous Sig1R agonists. | Primary test compound for assessing therapeutic efficacy. |

| PRE-084 | Selective Sig1R Agonist | Directly activates the Sigma-1 Receptor. | Used as a positive control or to study synergistic effects with E1R. |

| (+)-Pentazocine | Sig1R Agonist | A well-established agonist used to characterize Sig1R function. | Can be used to validate models and assays. |

| NE-100 | Selective Sig1R Antagonist | Blocks the binding of agonists to the Sigma-1 Receptor. | Essential for confirming that the effects of E1R are Sig1R-mediated. Administered prior to E1R. |

Section 3: General Experimental Workflow

A structured workflow is essential for reproducible in vivo experiments. The following diagram outlines a typical process for evaluating E1R in a disease-specific rodent model.

Caption: A typical workflow for in vivo E1R studies.

Section 4: Detailed Experimental Protocols

The following are detailed protocols for common behavioral assays used to evaluate the efficacy of E1R. All procedures should be conducted in accordance with institutional animal care and use guidelines.

Protocol 4.1: Assessment of Cognitive Enhancement (Y-Maze Test)

This protocol assesses spatial working memory, which is impaired in scopolamine-treated rodents.

-

Objective: To determine if E1R can reverse scopolamine-induced deficits in spontaneous alternation.

-

Materials: Y-maze apparatus, rodent subjects (mice), E1R, scopolamine, NE-100 (for mechanism validation), vehicle.

-

Procedure:

-

Habituation: Allow each mouse to explore the Y-maze freely for 5 minutes, 24 hours before testing.

-

Dosing:

-

Administer the Sig1R antagonist NE-100 (if applicable) via intraperitoneal (i.p.) injection.

-

After 15-30 minutes, administer E1R or vehicle (i.p. or per os, p.o.).

-

After another 30 minutes, administer scopolamine (i.p.) to induce cognitive impairment. Control groups receive vehicle instead of scopolamine.

-

-

Testing: 30 minutes after scopolamine injection, place the mouse at the end of one arm and allow it to explore the maze for 5 minutes. Record the sequence of arm entries.

-

-

Data Analysis: An "alternation" is defined as three consecutive entries into three different arms (e.g., A, B, C). Calculate the percentage of spontaneous alternation as: (Number of Alternations / (Total Arm Entries - 2)) * 100. Compare treatment groups using ANOVA.

Protocol 4.2: Assessment of Antidepressant-Like Effects (Forced Swim Test)

This test is based on the principle that rodents will cease trying to escape an aversive stimulus (being in water) after a period, and antidepressant compounds reduce this "immobility time".

-

Objective: To evaluate the antidepressant-like properties of E1R.

-

Materials: Cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C), rodent subjects (mice), E1R, vehicle.

-

Procedure:

-

Dosing: Administer E1R or vehicle 30-60 minutes before the test.

-

Testing: Gently place each mouse into the cylinder of water for a 6-minute session. The session is typically video-recorded.

-

-